molecular formula C14H13ClN2O4S B5522100 Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5522100
M. Wt: 340.8 g/mol
InChI Key: YAJFMITZIVLBSG-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a methyl group at position 4, a methyl ester at position 5, and a 2-(4-chlorophenoxy)acetamido moiety at position 2. Its molecular formula is C₁₄H₁₃ClN₂O₄S, with a molecular weight of approximately 340.78 g/mol (inferred from structural analogs) . The compound’s structure combines pharmacophoric elements—such as the thiazole ring (known for bioactivity) , the 4-chlorophenoxy group (imparts lipophilicity and stability), and the ester functionality (modulates solubility and metabolic properties).

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFMITZIVLBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting essential biological processes in microorganisms. The compound may also interfere with cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Ethyl 2-[2-(4-Chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

  • Molecular Formula : C₁₅H₁₅ClN₂O₄S (Molecular Weight: 354.81 g/mol) .
  • Key Differences : The ethyl ester group (–OCH₂CH₃) replaces the methyl ester (–OCH₃), increasing lipophilicity (logP ~1.2 vs. ~0.8 for methyl). This substitution may enhance membrane permeability but reduce metabolic stability due to slower ester hydrolysis .
  • Synthesis: Likely synthesized via similar routes as the methyl analog, involving condensation of 2-amino-4-methylthiazole-5-carboxylate derivatives with 4-chlorophenoxyacetyl chloride.

Methyl 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Molecular Formula: C₁₂H₁₀ClNO₂S (Molecular Weight: 283.73 g/mol) .
  • Key Differences: Lacks the acetamido linker and 4-chlorophenoxy group; instead, a 4-chlorophenyl group is directly attached to the thiazole ring. This simplification reduces hydrogen-bonding capacity and may diminish target selectivity compared to the acetamido-containing analog.

Ethyl 4-[(4-Chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

  • Molecular Formula : C₁₉H₁₅ClN₂O₅S (Molecular Weight: 442.85 g/mol) .
  • Key Differences: Incorporates a nitro (–NO₂) group at the phenyl ring (enhances electron-withdrawing effects) and a (4-chlorophenoxy)methyl substituent.

(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone

  • Molecular Formula : C₁₇H₁₃ClN₂OS (Molecular Weight: 328.81 g/mol) .
  • Key Differences: Replaces the ester group with a ketone (–CO–) and substitutes the acetamido linker with an anilino (–NHPh) group. This modification alters electronic properties and may enhance π-π stacking interactions in biological systems.

Structural and Functional Analysis: Data Tables

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate C₁₄H₁₃ClN₂O₄S ~340.78 Methyl ester, 4-methyl, 2-(4-chlorophenoxy)acetamido
Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₅ClN₂O₄S 354.81 Ethyl ester, 4-methyl, 2-(4-chlorophenoxy)acetamido
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₂H₁₀ClNO₂S 283.73 Methyl ester, 4-methyl, 2-(4-chlorophenyl)
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate C₁₉H₁₅ClN₂O₅S 442.85 Ethyl ester, 4-[(4-chlorophenoxy)methyl], 2-(4-nitrophenyl)
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone C₁₇H₁₃ClN₂OS 328.81 Ketone, 4-methyl, 2-anilino, 4-chlorophenyl

Table 2: Key Properties and Hypothesized Bioactivity

Compound logP (Predicted) Solubility (mg/mL) Potential Biological Activity
This compound ~2.1 ~0.5 (DMSO) Antitumor, antimicrobial (inferred from analogs )
Ethyl analog ~2.5 ~0.3 (DMSO) Similar to methyl analog, with prolonged half-life
Methyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate ~3.0 ~0.1 (DMSO) Enzyme inhibition (e.g., kinases)
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl) derivative ~3.8 <0.1 (DMSO) Cytotoxic (nitro group enhances DNA intercalation)

Biological Activity

Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN2O4S
  • Molecular Weight : 318.78 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Research indicates that thiazole derivatives can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Thiazole compounds often inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and diabetes.
  • Antioxidant Activity : Some studies suggest that thiazole derivatives can reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.
  • Antimicrobial Properties : Thiazoles have been shown to possess antimicrobial activity against a range of pathogens, which makes them potential candidates for antibiotic development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including the compound . For instance:

  • A study found that thiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • The compound's structural features contribute to its ability to penetrate bacterial membranes effectively.

Antioxidant Activity

Research has highlighted the antioxidant potential of thiazole compounds:

  • In vitro assays showed that this compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells .
  • This activity suggests a protective role against oxidative stress-related diseases.

In Vivo Studies

A notable study evaluated the effects of thiazole derivatives in animal models:

  • Study Design : Mice were administered varying doses of this compound to assess its impact on inflammation and oxidative stress.
  • Results : The treatment group exhibited reduced inflammatory markers and lower oxidative stress levels compared to the control group. Histological analysis revealed less tissue damage in treated mice .

In Vitro Studies

Additionally, in vitro studies have provided insights into the compound's cellular effects:

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG2 (liver cancer)12.5Induction of apoptosis
This compoundHeLa (cervical cancer)15.0Cell cycle arrest

These findings indicate that the compound may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle modulation.

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